
N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
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Overview
Description
N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Biological Activity
N'-Benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula C20H21N5O2S and a molecular weight of 395.5 g/mol. Its structure features a triazole ring, which is known for conferring various biological properties. The IUPAC name is N-[(E)-benzylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines. In vitro evaluations indicated significant cytotoxic effects on human colon cancer (HCT 116) cells, with IC50 values suggesting high potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. Studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans .
Antioxidant Properties
N'-Benzylidene derivatives have shown notable antioxidant activity in various assays. The synthesized compounds exhibited lower IC50 values than standard antioxidants like gallic acid, indicating their potential utility in combating oxidative stress-related diseases .
The biological activities of N'-Benzylidene derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Tyrosine Kinase Inhibition : Molecular docking studies suggest that these compounds may act via inhibition of tyrosine kinases, which are crucial in cancer cell proliferation .
- Oxidative Stress Reduction : The antioxidant properties help in mitigating cellular damage caused by free radicals, contributing to their protective effects against various diseases .
Case Studies
A significant study involved the synthesis and evaluation of several triazole-thione derivatives related to this compound. These derivatives were tested for their anticancer properties in vitro and demonstrated varying degrees of effectiveness against different cancer cell lines.
Chemical Reactions Analysis
Hydrazone Formation
The reaction involves the condensation of the hydrazide group with aromatic aldehydes (e.g., benzaldehyde) to form the benzylidene moiety. This reaction typically proceeds via:
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Imine formation : Attack of the hydrazide’s hydrazine nitrogen on the aldehyde carbonyl.
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Dehydration : Loss of water to form the hydrazone.
Mechanism :
textHydrazide (NH-NH-) + Aldehyde (RCHO) → Hydrazine-aldehyde adduct → Hydrazone (RCH=N-NH-) + H2O
This reaction is critical for introducing the benzylidene substituent and is typically carried out under mild conditions (e.g., room temperature, methanol) .
Thioether Stability and Reactivity
The thioether group (-S-) in the triazole ring is susceptible to oxidation and nucleophilic substitution . For example:
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Oxidation : Reaction with strong oxidizing agents (e.g., H₂O₂) can convert the thioether to a sulfoxide or sulfone.
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Nucleophilic substitution : The thioether can undergo displacement reactions with strong nucleophiles (e.g., hydroxide ions under alkaline conditions).
Acid/Base Sensitivity
The compound reacts with strong acids or bases , likely due to:
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Hydrazone protonation : Acidic conditions may protonate the hydrazone, altering its stability.
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Triazole ring reactivity : Basic conditions could deprotonate the triazole ring, leading to potential degradation.
Characterization and Molecular Data
Table 2: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular weight | ~433.6 g/mol | |
Reactivity | Sensitive to oxidation; reacts with strong acids/bases | |
Key functional groups | Triazole ring, thioether, hydrazone, hydrazide |
Characterization techniques include:
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NMR : Used to confirm the integrity of the triazole and hydrazone moieties.
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IR : Identifies functional groups (e.g., -NH stretches for hydrazides, C=N bonds for hydrazones).
Biological Activity
While not directly tested in the provided sources, structurally similar triazole-thioacetohydrazides have shown:
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Anticancer activity : Inhibition of melanoma, breast, and pancreatic cancer cell lines .
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Antimicrobial effects : Dependent on substituents (e.g., methoxyphenyl groups).
Stability and Degradation
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Force degradation studies : Triazole derivatives undergo methylation (e.g., via N-methyltransferases) or hydrolysis under stress conditions.
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pH sensitivity : Stability is pH-dependent, with alkaline conditions promoting degradation.
Research Findings and Trends
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Hydrazone diversity : Varying aldehydes (e.g., substituted benzaldehydes) significantly impacts biological activity .
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Triazole substitution : The 4-ethyl-5-(4-methoxyphenyl) substitution enhances lipophilicity, potentially improving drug permeability.
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Synthetic efficiency : Multi-step protocols are optimized for yield, with hydrazone formation typically achieving ~80% efficiency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-benzylidene-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide?
The synthesis typically involves a multi-step process:
Triazole-thiol intermediate formation : Reacting 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives to yield 2-((triazol-3-yl)thio)acetohydrazide .
Hydrazone formation : Condensing the acetohydrazide intermediate with benzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid) via reflux in ethanol .
Purification : Recrystallization or column chromatography is used to isolate the final product. Key characterization methods include FT-IR, 1H-NMR, and 13C-NMR to confirm structural integrity .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopic techniques :
- Elemental analysis : Ensures stoichiometric agreement with theoretical values .
Advanced Research Questions
Q. What methodologies are used to evaluate its biological activity, and what are key findings?
- In vitro cytotoxicity :
- MTT assay : Used to test activity against cancer cell lines (e.g., melanoma IGR39, MDA-MB-231 breast cancer). IC50 values vary by substitution; benzylidene derivatives show higher potency against melanoma (IC50 < 10 µM) compared to pancreatic cancer .
- 3D spheroid models : Compounds with nitrobenzylidene or indolinone substituents exhibit enhanced penetration and growth inhibition in 3D cultures .
- Antioxidant activity : Ferric reducing antioxidant power (FRAP) assays reveal that derivatives with electron-donating groups (e.g., -OCH3) show 1.5-fold higher activity than butylated hydroxytoluene (BHT) .
Q. How does structural modification impact biological activity?
- Substituent effects :
- Benzylidene vs. heterocyclic aldehydes : Nitro-substituted benzylidenes enhance cytotoxicity (e.g., N′-(2-hydroxy-5-nitrobenzylidene) derivatives), while pyrrole-based aldehydes improve selectivity for cancer cells .
- Triazole core modifications : Ethyl and 4-methoxyphenyl groups at the triazole 4- and 5-positions optimize lipophilicity and membrane permeability .
Q. What mechanisms underlie its anticancer effects?
- PI3K/Akt pathway inhibition : Hydrazones inhibit Akt phosphorylation (IC50 = 0.50 µg/mL) and downregulate EGFR/PI3K signaling, inducing apoptosis in ras-transformed fibroblasts .
- Antimetastatic potential : Select derivatives (e.g., N′-(4-dimethylaminobenzylidene)) suppress cancer cell migration by 60–70% in scratch assays .
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Cell line variability : Melanoma cells (IGR39) are more sensitive than breast (MDA-MB-231) or pancreatic (Panc-1) lines due to differential receptor expression .
- Experimental conditions : Discrepancies in IC50 values may arise from assay duration (48 vs. 72 hours) or serum concentration in media .
- Validation : Cross-test compounds in standardized panels (e.g., NCI-60) and use orthogonal assays (e.g., caspase-3 activation) to confirm apoptosis .
Q. What computational tools are used to predict activity and optimize design?
- Molecular docking : Evaluates binding to Akt or COX-1 active sites. Hydrazone moieties form hydrogen bonds with Thr211 (Akt) or Tyr355 (COX-1) .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration for CNS-targeted analogs .
- DFT calculations : B3LYP/6-311G(d,p) optimizations predict HOMO-LUMO gaps (~4.5 eV), indicating stability and charge transfer potential .
Q. Methodological Considerations
Q. What in vivo models are suitable for further testing?
- Xenograft models : Prioritize compounds with IC50 < 5 µM in 3D spheroids for murine melanoma xenografts .
- Toxicity screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day oral administration .
Q. How can selectivity for cancer cells be improved?
Properties
CAS No. |
303102-65-0 |
---|---|
Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(16-9-11-17(27-2)12-10-16)23-24-20(25)28-14-18(26)22-21-13-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
IVOGPUAGZIQQKF-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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